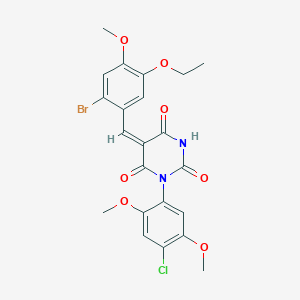![molecular formula C26H24O8 B5196257 dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate](/img/structure/B5196257.png)
dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate, also known as BPA-DA, is a chemical compound that has been widely used in scientific research. BPA-DA is a derivative of bisphenol A (BPA), which is a common industrial chemical used in the production of polycarbonate plastics and epoxy resins. BPA-DA has been synthesized to overcome the limitations of BPA, which has been found to have adverse health effects.
Wirkmechanismus
Dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate acts as a fluorescent probe by binding to proteins and nucleic acids through electrostatic and hydrophobic interactions. The binding of dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate induces a conformational change in the target molecule, which results in a change in the fluorescence of dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate. The mechanism of action of dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate is dependent on the structure and properties of the target molecule.
Biochemical and physiological effects:
dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has been shown to have low toxicity and does not have any significant biochemical or physiological effects. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has been used in cell culture experiments without affecting cell viability or proliferation. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has also been used in animal studies without any observed adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has several advantages for lab experiments, including its high sensitivity, selectivity, and ease of use. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate can be used in a wide range of applications, including the detection of proteins, nucleic acids, and ligand-receptor interactions. However, dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has some limitations, including its high cost, limited availability, and potential interference with other fluorescent probes.
Zukünftige Richtungen
There are several future directions for the use of dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate in scientific research. One potential application is the development of biosensors and diagnostic tools for the detection of diseases. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate can be used to detect specific biomolecules in biological samples, which can be used for early disease diagnosis. Another future direction is the use of dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate in the study of protein-protein interactions and protein conformational changes. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate can be used to monitor the interactions between proteins and the changes in their structure, which can provide insights into their function and regulation. Additionally, the use of dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate in the study of cell signaling pathways and drug discovery is an area of potential future research. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate can be used to monitor the activation of signaling pathways and the effects of drugs on these pathways. Overall, dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has great potential for the development of new research tools and applications in the field of life sciences.
Synthesemethoden
Dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate can be synthesized by reacting BPA with acetic anhydride and dimethyl sulfate in the presence of a catalyst. The reaction produces dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate as a white solid with a high yield. The synthesis of dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has been optimized to reduce the production of by-products and increase the purity of the compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has been extensively used in scientific research as a fluorescent probe for the detection of proteins and nucleic acids. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate can bind to proteins and nucleic acids, and its fluorescence can be used to monitor their interactions. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has also been used to study the binding of ligands to receptors and the internalization of nanoparticles by cells. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has shown promise in the development of biosensors and diagnostic tools.
Eigenschaften
IUPAC Name |
methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O8/c1-30-25(28)16-33-21-12-13-22(24(14-21)34-17-26(29)31-2)23(27)15-32-20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-14H,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINCHHVNVLTEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5196175.png)
![N-cyclopropyl-1-(1-naphthylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196182.png)
![5-[(2-chlorophenoxy)methyl]-1H-tetrazole](/img/structure/B5196187.png)
![methyl 2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5196192.png)
![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5196220.png)
![N-(2-bromophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5196234.png)
![7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B5196237.png)


![N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5196256.png)
![6-chloro-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5196261.png)

![2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5196271.png)
